molecular formula C₂₃H₃₇NO₃Si B1140895 (+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether CAS No. 1034706-81-4

(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether

Cat. No. B1140895
CAS RN: 1034706-81-4
M. Wt: 403.63
InChI Key:
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Description

The compound “(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether” is a chiral molecule . It is a type of heterocycle, which is a cyclic compound with two or more differing elements in its ring structure .


Synthesis Analysis

The synthesis of this compound is described in a patent . The method for synthesizing this chiral compound is described for the first time in this patent . The demethylation reaction in the last step is performed through a mild method .


Molecular Structure Analysis

The molecular structure of this compound is chiral, meaning it cannot be superimposed on its mirror image . This property is important in many biological systems as the different enantiomers of a chiral molecule can have different biological effects .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are described in the patent . The final step involves a demethylation reaction .

properties

IUPAC Name

1-[(4aR,10bR)-9-tri(propan-2-yl)silyloxy-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO3Si/c1-15(2)28(16(3)4,17(5)6)27-20-10-8-19-9-11-22-23(21(19)14-20)26-13-12-24(22)18(7)25/h8,10,14-17,22-23H,9,11-13H2,1-7H3/t22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZQCTZCKHVBLF-DHIUTWEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CC2=C(CCC3C2OCCN3C(=O)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CC2=C(CC[C@@H]3[C@@H]2OCCN3C(=O)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675524
Record name 1-[(4aR,10bR)-9-{[Tri(propan-2-yl)silyl]oxy}-2,3,4a,5,6,10b-hexahydro-4H-naphtho[1,2-b][1,4]oxazin-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether

CAS RN

1034706-81-4
Record name 1-[(4aR,10bR)-9-{[Tri(propan-2-yl)silyl]oxy}-2,3,4a,5,6,10b-hexahydro-4H-naphtho[1,2-b][1,4]oxazin-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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